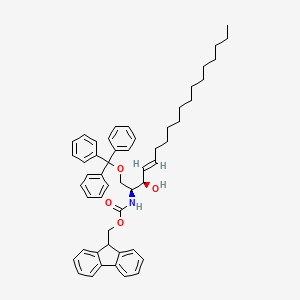
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a chemical compound with the molecular formula C52H61NO4 and a molecular weight of 764.05 . It is used for proteomics research .
Molecular Structure Analysis
This compound contains a total of 123 bonds, including 62 non-H bonds, 32 multiple bonds, 24 rotatable bonds, 2 double bonds, and 30 aromatic bonds . It also contains 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 ether .Physical and Chemical Properties Analysis
This compound appears as a crystalline solid . It is soluble in dichloromethane, ethyl acetate, and methanol . It should be stored at -20° C .Aplicaciones Científicas De Investigación
Self-Assembly and Functional Material Fabrication
Amino acids and short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, including compounds like Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, have been studied extensively for their self-assembly properties. The hydrophobicity and aromaticity of the Fmoc moiety contribute significantly to the association of building blocks. These properties have applications in cell cultivation, bio-templating, optical devices, drug delivery, catalysis, therapeutic and antibiotic applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Solid-Phase Synthesis of Peptides
This compound is used in the solid-phase synthesis of peptides. This technique is crucial in the synthesis of complex peptides and proteins. The Fmoc group serves as a protective group that can be selectively removed without disturbing other functional groups in the peptide chain. This property is particularly important in synthesizing peptides with specific sequences and structures, which are fundamental in various biological studies and drug development (Fields & Noble, 2009).
Novel Synthetic Methods for Polyhydroxyurethane
Fmoc-protected amino groups, like those in this compound, have been explored in the novel synthesis methods of polyhydroxyurethane. By deprotecting the Fmoc group, researchers have been able to initiate self-polyaddition reactions that lead to the formation of polyhydroxyurethane, a material with potential applications in various industries due to its unique properties (Tomita, Sanda, & Endo, 2001).
Peptide Synthesis with Functionalized Amino Acids
Another application of this compound is seen in the synthesis of di- and tripeptides using ferrocenyl amino acids. This method allows for the creation of homo- and hetero-bimetallic peptides, which have applications in electrochemistry and biochemistry due to the unique properties of the ferrocenyl groups (Sehnert, Hess, & Metzler‐Nolte, 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-hydroxy-1-trityloxyoctadec-4-en-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H61NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-23-38-50(54)49(53-51(55)56-39-48-46-36-26-24-34-44(46)45-35-25-27-37-47(45)48)40-57-52(41-28-17-14-18-29-41,42-30-19-15-20-31-42)43-32-21-16-22-33-43/h14-38,48-50,54H,2-13,39-40H2,1H3,(H,53,55)/b38-23+/t49-,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYMYUQVFQARY-PYOAXZJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H61NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747818 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676485-56-6 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-3-hydroxy-1-(triphenylmethoxy)octadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)
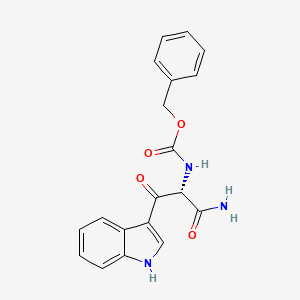
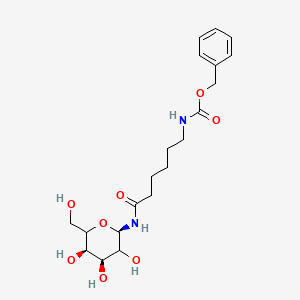
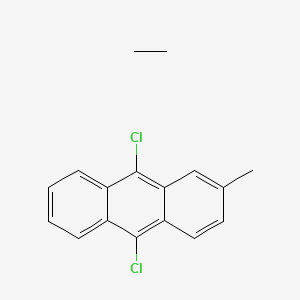
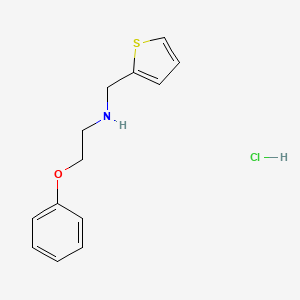
![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)
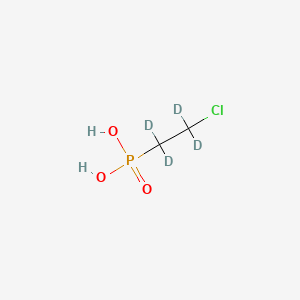

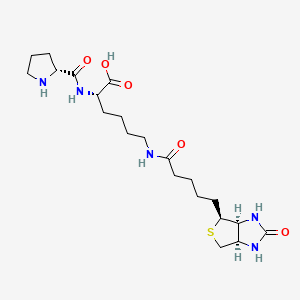
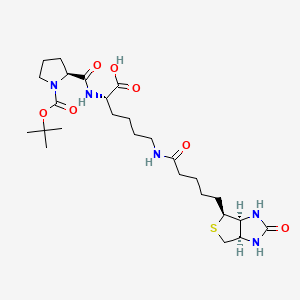
![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)
